molecular formula C10H10N4O B12803259 6-amino-4-anilino-1H-pyrimidin-2-one CAS No. 27078-87-1

6-amino-4-anilino-1H-pyrimidin-2-one

Cat. No.: B12803259
CAS No.: 27078-87-1
M. Wt: 202.21 g/mol
InChI Key: STUWEJLHBZGVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-anilino-1H-pyrimidin-2-one is a pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 4-anilino substitution pattern, a structure recognized as a privileged scaffold in the design of potent inhibitors for biological targets such as kinases and transport proteins . Research into structurally similar 4-anilino-pyrimidines has demonstrated their potential as highly potent and selective inhibitors of the ABCG2 transporter (Breast Cancer Resistance Protein), a key target for overcoming multidrug resistance in cancer chemotherapy . The 6-amino and 2-oxo groups on the pyrimidine core provide handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel derivatives . Pyrimidine derivatives, in general, are fundamental building blocks in organic and medicinal chemistry due to their wide range of pharmacological properties, which include anticancer, antibacterial, and anti-inflammatory activities . This compound is provided for research purposes to support the development of new therapeutic agents and the study of biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27078-87-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-amino-4-anilino-1H-pyrimidin-2-one

InChI

InChI=1S/C10H10N4O/c11-8-6-9(14-10(15)13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)

InChI Key

STUWEJLHBZGVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)NC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Amino 4 Anilino 1h Pyrimidin 2 One

Strategies for the De Novo Synthesis of the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine core, the foundational structure of 6-amino-4-anilino-1H-pyrimidin-2-one, can be achieved through several strategic pathways. These methods focus on constructing the heterocyclic ring system from acyclic precursors. The orotate (B1227488) pathway, a biological route for pyrimidine synthesis, begins with precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate to form uridine (B1682114) monophosphate (UMP), which is a key intermediate for other pyrimidines. nih.govresearchgate.net In chemical synthesis, analogous strategies are employed to build the pyrimidine framework.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the pyrimidine nucleus. A primary and widely utilized method involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org Specifically for pyrimidin-2-ones, the reaction of a β-dicarbonyl compound with urea (B33335) is a typical approach. wikipedia.org Another common strategy is the condensation of chalcones, derived from acetophenones and benzaldehydes, which are then cyclized with guanidine (B92328) hydrochloride to yield 2-aminopyrimidines. researchgate.net

A more direct route involves the condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net This process, often activated by agents like trifluoromethanesulfonic anhydride, facilitates a nucleophilic addition followed by annulation to form the pyrimidine ring in a single step. researchgate.net The classical Pinner synthesis also utilizes condensation, reacting 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com

Table 1: Overview of Condensation Reactions for Pyrimidine Synthesis

Precursor 1 Precursor 2 Resulting Pyrimidine Type Reference
β-Dicarbonyl Compound Urea 2-Pyrimidinone wikipedia.org
Chalcone Guanidine HCl 2-Aminopyrimidine researchgate.net
N-Aryl Amide Nitrile Substituted Pyrimidine researchgate.net
1,3-Dicarbonyl Compound Amidine Substituted Pyrimidine mdpi.com

Multi-component Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for synthesizing complex molecules like pyrimidines in a one-pot process. nih.gov These reactions are highly valued for their ability to generate diverse molecular libraries quickly by combining three or more starting materials. nih.govbohrium.com

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be further modified. wikipedia.org More contemporary methods include iridium-catalyzed MCRs that assemble pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgorganic-chemistry.orgacs.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.comacs.org Another innovative approach is a pseudo five-component annulation involving a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate, which forms four C-N bonds and one C-C bond in an oxidative process. researchgate.netmdpi.com

Regioselective Synthesis Pathways

Regioselectivity is critical in pyrimidine synthesis to ensure the correct placement of substituents on the heterocyclic ring. For a compound like this compound, controlling the position of the anilino and amino groups is paramount.

Iridium-catalyzed multicomponent synthesis has been noted for its high regioselectivity, allowing for the creation of unsymmetrically decorated pyrimidines. bohrium.comorganic-chemistry.orgorganic-chemistry.orgacs.org This control arises from the selective C-C and C-N bond formations during the catalytic cycle. acs.org

In the context of functionalizing a pre-existing pyrimidine ring, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines demonstrates remarkable regioselectivity. acs.org These reactions, particularly with aliphatic secondary amines or anilines, strongly favor substitution at the C4 position over the C2 position. acs.org This high degree of selectivity is crucial for installing the anilino group at the desired C4 position, a key step in the synthesis of the target molecule from a dichlorinated intermediate. acs.org

Derivatization and Functionalization at Key Positions

Once the this compound core is synthesized, its properties can be finely tuned through derivatization at its key functional groups: the anilino moiety and the exocyclic amino group. Such modifications are essential for structure-activity relationship (SAR) studies.

Modifications at the Anilino Moiety

The anilino group presents a prime site for functionalization to modulate the molecule's properties. In the analogous 4-anilinopyrimidine and 4-anilinoquinazoline (B1210976) series, even subtle changes to the anilino ring have been shown to significantly impact biological activity and kinase selectivity. nih.gov

Table 2: Examples of Anilino Moiety Functionalization

Core Structure Modification Strategy Purpose of Modification Reference
4-Anilinopyrimidine Introduction of H-bond donors/acceptors Achieve kinase selectivity nih.gov
4-Anilinoquinazoline Varying aniline (B41778) substituents (e.g., -Cl, -F, -OCH3) Structure-activity relationship studies nih.gov

Transformations of the Amino Group

The exocyclic amino group at the C6 position is a versatile handle for further chemical transformations. As a primary amine, it can undergo a wide range of reactions to introduce new functional groups and structural motifs.

A common transformation is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. researchgate.net This reaction serves as a gateway to further heterocyclic synthesis, such as the formation of β-lactams, oxazepines, and thiazolidines. researchgate.net The amino group can also be displaced, for example, by a chloro group, which then acts as a leaving group for subsequent nucleophilic aromatic substitution reactions. wikipedia.org Furthermore, the primary amine can be targeted by derivatization reagents that react specifically with such groups to introduce tags or other moieties for analytical or functional purposes. mdpi.com Amide bond formation, via reaction with carboxylic acids or their derivatives, is another straightforward method to append diverse side chains. mdpi.com

Alterations on the Pyrimidine Ring System

No specific literature was identified that describes chemical alterations or transformations of the pyrimidine ring of this compound. Research on related pyrimidine structures, such as 6-aminouracils, shows that the pyrimidine ring can undergo various reactions. For instance, 6-aminouracils can be considered cyclic enamines, making the C-5 position susceptible to electrophilic attack. juniperpublishers.com Halogenation at this position has been demonstrated in related molecules. juniperpublishers.com Additionally, multicomponent reactions involving aminouracil derivatives can lead to the formation of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. rsc.org However, no studies have specifically applied these or other transformations to this compound.

Mechanistic Insights into Synthetic Reactions

Due to the absence of specific synthetic procedures for this compound, no mechanistic studies, proposed reaction mechanisms, or identified intermediates for its formation could be found.

There is no available information detailing the proposed reaction mechanisms or intermediates specifically for the synthesis of this compound. General pyrimidine synthesis often involves the condensation of a three-carbon component with a urea or guanidine derivative. For example, the reaction of ketones with amidines can proceed through a sequence involving TEMPO complexation, enamine addition, and cyclization. organic-chemistry.org Another general approach involves the reaction of 5,6-diaminouracils with α-bromoacetophenones, which can proceed via either an SN2 or a condensation pathway depending on the reaction conditions. mdpi.com Without a documented synthesis for the target compound, any proposed mechanism would be purely speculative and based on these general principles.

No literature discussing the stereochemical aspects of the synthesis of this compound was found. The molecule itself is not chiral, and therefore, stereochemical considerations would only become relevant if chiral reagents or catalysts were used in a potential synthesis, or if subsequent reactions introduced chiral centers. There are examples of stereoselective synthesis for complex fused heterocyclic systems derived from pyrimidines, but these are not directly applicable to the target compound. rsc.orgrsc.org

Green Chemistry Approaches and Sustainable Synthesis Methods

There is no published research on green or sustainable synthetic methods specifically for this compound. While the principles of green chemistry, such as the use of water as a solvent and acid catalysis for amination of chloropyrimidines, are being explored for related heterocycles, these have not been applied to the synthesis of the target compound. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 4 Anilino 1h Pyrimidin 2 One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 6-amino-4-anilino-1H-pyrimidin-2-one can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. Based on data from analogous pyrimidine (B1678525) derivatives, the characteristic chemical shifts (δ) can be predicted. semanticscholar.orgmdpi.com

Amine and Amide Protons (NH, NH₂): The spectrum would feature several signals in the downfield region corresponding to the N-H protons. The pyrimidinone ring NH proton typically appears as a broad singlet at a high chemical shift, often above 10.0 ppm, due to hydrogen bonding and its amide character. juniperpublishers.com The anilino N-H proton would also present as a singlet in the range of 8.0-9.5 ppm. The primary amino group (-NH₂) protons are expected to appear as a broad singlet, typically observed between 5.0 and 7.5 ppm. semanticscholar.orgmdpi.comjuniperpublishers.com

Aromatic and Vinylic Protons: The protons of the anilino phenyl group will resonate in the aromatic region, typically between 6.5 and 8.0 ppm. semanticscholar.org The specific splitting patterns (doublets, triplets) of these signals depend on their position (ortho, meta, para) relative to the amino bridge. The lone vinylic proton at the C5 position of the pyrimidine ring is expected to appear as a sharp singlet, typically in the range of 5.0 to 6.0 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrimidinone NH > 10.0 Broad Singlet
Anilino NH 8.0 - 9.5 Singlet
Phenyl H (Aromatic) 6.5 - 8.0 Multiplet
Amino NH₂ 5.0 - 7.5 Broad Singlet

Note: Data are predictive and based on values reported for structurally similar pyrimidine derivatives. semanticscholar.orgmdpi.comjuniperpublishers.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the C2 carbonyl carbon of the pyrimidinone ring, typically appearing in the range of 160-170 ppm. mdpi.com

Aromatic and Olefinic Carbons: Carbons of the pyrimidine and phenyl rings resonate between 110 and 160 ppm. The C4 and C6 carbons, bonded to nitrogen atoms, are found at the lower end of this range (around 150-160 ppm). The carbon atoms of the anilino phenyl group will show signals in the 115-140 ppm region. The C5 vinylic carbon is expected to resonate at a higher field, typically around 85-95 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (C=O) 160 - 170
C4, C6 150 - 160
C (Phenyl) 115 - 140

Note: Data are predictive and based on values reported for structurally similar pyrimidine derivatives. mdpi.com

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled protons within the anilino phenyl ring, helping to assign their specific ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link the vinylic C5 signal in the ¹³C spectrum to the vinylic H5 signal in the ¹H spectrum, as well as connecting each aromatic carbon to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular structure. For instance, correlations would be expected between the anilino NH proton and the carbons of the phenyl ring, and between the pyrimidine C5-H proton and the C4, C6, and C2 carbons.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. ijera.com

N-H Stretching: Strong to medium, often broad, absorption bands in the region of 3100-3500 cm⁻¹ are characteristic of N-H stretching vibrations. mdpi.com The primary amino (-NH₂) group typically shows two bands (symmetric and asymmetric stretching), while the secondary (anilino) and amide (pyrimidinone) NH groups show single bands. nih.gov

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group in the pyrimidinone ring, is expected in the region of 1650-1700 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding.

N-H Bending and C=C/C=N Stretching: The region between 1500 and 1650 cm⁻¹ is complex, containing N-H bending vibrations from the amino groups, as well as C=C and C=N stretching vibrations from the aromatic and pyrimidine rings. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
NH / NH₂ Stretching 3100 - 3500 Medium-Strong, Broad
C=O Stretching 1650 - 1700 Strong, Sharp
NH Bending 1600 - 1650 Medium

Note: Data compiled from spectral information for related aminopyrimidine and pyrimidinone compounds. mdpi.comnih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the carbon framework. nih.gov The symmetric stretching vibrations of the phenyl and pyrimidine rings, which may be weak in the IR spectrum, would be expected to give rise to strong, sharp bands in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region. ijera.com The technique is a valuable tool for obtaining a complete vibrational profile of the molecule, confirming the presence of the aromatic and heterocyclic ring systems. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and structural features of this compound and its analogs. In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure.

The molecular ion peak confirms the molecular weight of the parent compound. For this compound, the fragmentation is expected to be directed by its functional groups: the amino group, the anilino moiety, the pyrimidinone core, and the bonds connecting them. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum.

Key fragmentation pathways for anilinopyrimidine derivatives often involve:

Alpha-cleavage: This is common for amines and can occur at the C-C bond adjacent to a nitrogen atom. libretexts.org For the anilino group, this could lead to the loss of fragments from the aniline (B41778) ring or cleavage of the bond connecting the aniline to the pyrimidine ring.

Cleavage adjacent to the carbonyl group: Ketones and amides readily undergo cleavage at the bonds next to the C=O group. libretexts.org This could result in the formation of stable acylium ions. libretexts.org

Loss of small neutral molecules: The elimination of stable molecules like HCN, CO, or NH₃ from the heterocyclic ring is a common fragmentation pathway for pyrimidine derivatives.

Aromatic ring fragmentation: The aniline and pyrimidine rings, being stable aromatic structures, often appear as prominent fragments in the spectrum. libretexts.org

The fragmentation pattern is unique to the specific substitution on the aniline and pyrimidine rings, making MS a powerful technique for identifying different derivatives within this class of compounds. The presence of an odd number of nitrogen atoms (four in the parent compound) results in a molecular ion with an odd nominal mass, a helpful rule in spectral interpretation. libretexts.org

Functional GroupExpected Fragmentation TypeCommon Neutral Loss / Fragment Ion (m/z)Reference
Anilino GroupCleavage of N-Ph bond[Ph-NH]•, [C₆H₅]⁺ libretexts.org
Pyrimidinone RingRing cleavage, loss of small moleculesHCN, CO, N₂ researchgate.net
Amino GroupAlpha-cleavageLoss of NH₂ radical libretexts.org
Carbonyl GroupCleavage of adjacent C-N or C-C bonds[R-CO]⁺ (Acylium ion) libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the molecule's conformation and the non-covalent interactions that govern its crystal packing.

The crystal structure of a this compound derivative would reveal precise bond lengths, bond angles, and torsion angles. The pyrimidinone ring is expected to be largely planar due to its aromatic character. A key conformational feature is the dihedral angle between the plane of the pyrimidinone ring and the plane of the anilino phenyl ring. This angle is influenced by the steric and electronic nature of substituents on either ring.

In related aminopyrimidine structures, the dihedral angles between attached phenyl rings and the central pyrimidine ring can vary significantly, for instance, from 17.31(9)° to 44.39(6)°. researchgate.net The conformation of the molecule, whether twisted or relatively planar, has significant implications for its electronic properties and ability to participate in intermolecular interactions. Analysis of related structures shows that the bond lengths within the pyrimidine ring are intermediate between standard single and double bonds, confirming electron delocalization. researchgate.net Conformational analysis is crucial as the flexibility of molecules and their ability to adopt different shapes can influence their properties and interactions. ijpsr.com

Structural ParameterTypical Observation in Aminopyrimidine DerivativesSignificanceReference
Pyrimidine Ring PlanarityGenerally planar or near-planarIndicates aromatic character and electron delocalization. mdpi.com
Aniline-Pyrimidine Dihedral AngleVariable (e.g., 17° - 45°)Defines molecular conformation (twist); affects packing and conjugation. researchgate.net
C-N Bond Lengths (Ring)Intermediate between single and double bondsConfirms delocalization within the heterocyclic ring. researchgate.net
Conformational PolymorphismPossible, leading to different crystal formsDifferent physical properties (solubility, stability) for the same compound. rsc.org

The solid-state architecture of this compound is dominated by a network of intermolecular hydrogen bonds. The pyrimidinone core contains multiple hydrogen bond donors (the N-H of the ring and the exocyclic amino group) and acceptors (the carbonyl oxygen and the ring nitrogen atoms). These functional groups facilitate the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. ias.ac.in

Commonly observed interactions in related crystal structures include:

N-H···O Hydrogen Bonds: The pyrimidinone N-H and the carbonyl C=O can form strong, self-complementary dimers, a persistent interaction in pyrimidinone crystal structures. nih.gov

N-H···N Hydrogen Bonds: The amino group can donate a hydrogen bond to a nitrogen atom of an adjacent pyrimidine ring, creating chains or layers. nih.govmdpi.com In some cases, these interactions form a characteristic R²₂(8) ring motif. mdpi.com

π-π Stacking: The planar pyrimidine and aniline rings can engage in π-π stacking interactions, which further stabilize the crystal lattice. In one aminopyrimidine derivative, the centroid-centroid distance for stacking was found to be 3.588 (1) Å. nih.gov

These interactions guide the self-assembly of the molecules into higher-order supramolecular structures, such as one-dimensional chains, two-dimensional stepped networks, or more complex three-dimensional frameworks. nih.govresearchgate.net The resulting crystal packing determines the material's macroscopic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with its chromophores. shu.ac.uk

The primary chromophores are the pyrimidinone ring and the aniline ring, which together form an extended conjugated system.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons in π-bonding orbitals to π*-antibonding orbitals. They are characteristic of the conjugated system formed by the aromatic rings. youtube.com

n→π Transitions:* These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π*-antibonding orbital. shu.ac.ukyoutube.com

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment. For example, increasing solvent polarity can cause a blue shift (to shorter wavelengths) in n→π* transitions and often a red shift (to longer wavelengths) in π→π* transitions. shu.ac.uk

Computational and Theoretical Studies on 6 Amino 4 Anilino 1h Pyrimidin 2 One

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular properties. These methods are fundamental in calculating the electronic structure and energy of a molecule, offering a detailed view of its behavior.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data or empirical parameters. The Hartree-Fock (HF) method is a primary example of an ab initio approach. researchgate.net While computationally more demanding than DFT for larger systems, these methods can provide a valuable benchmark for electronic structure calculations. They form the basis for more complex and accurate computational techniques that account for electron correlation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 6-amino-4-anilino-1H-pyrimidin-2-one, FMO analysis would identify the specific atoms or regions that contribute most to these frontier orbitals, thus pinpointing the likely sites of reaction.

Table 1: Illustrative Frontier Molecular Orbital Data
ParameterValue (eV)
HOMO EnergyData not available in literature
LUMO EnergyData not available in literature
Energy Gap (ΔE)Data not available in literature

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. rsc.org The MEP surface displays the charge distribution, where different colors represent varying electrostatic potential.

Red/Yellow Regions : Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue Regions : Indicate positive potential, electron-deficient areas, and are favorable sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, suggesting these are primary sites for interaction with electrophiles. Positive potential might be concentrated around the hydrogen atoms of the amino groups. rsc.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. wisc.edu It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). rsc.orgwikipedia.org This analysis helps in understanding delocalization of electron density and the nature of intramolecular hydrogen bonds. researchgate.net For the target compound, NBO analysis could elucidate the charge distribution across the molecule and the strength of the resonance effects between the anilino group and the pyrimidinone ring system.

Table 2: Illustrative NBO Analysis Data
Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)
Data not available in literatureData not available in literature
Data not available in literatureData not available in literature

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a specific environment, such as in solution or interacting with a biological macromolecule. nih.govfu-berlin.de For this compound, MD simulations could be used to explore its stable conformations, the dynamics of its hydrogen bonds, and its interactions with solvent molecules, offering a more complete picture of its behavior than static quantum chemical models alone.

Conformational Analysis and Stability

Computational studies on pyrimidine derivatives, which are structurally related to this compound, have utilized quantum chemical calculations to investigate their structural and electronic properties. Methods such as Density Functional Theory (DFT) are employed to understand the molecule's geometry and stability. For instance, studies on similar pyrimidine compounds reveal that the pyrimidine ring is a core building block in DNA and RNA, and its derivatives exhibit a wide range of pharmacological activities due to their structural features. researchgate.net

The stability of pyrimidine derivatives is often attributed to hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) techniques. researchgate.net These analyses provide insights into the electron density transfer between different parts of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. While specific conformational analysis data for this compound is not extensively documented in the provided results, the methodologies applied to similar compounds like 2-amino,4-6-dimethylpyrimidine and 6-amino-2-mercapto-3H-pyrimidin-4-one provide a framework for how its stability would be assessed. researchgate.netresearchgate.net Such studies typically involve geometry optimization to find the most stable conformer and frequency calculations to ensure it corresponds to a minimum on the potential energy surface.

Solvent Effects on Molecular Properties

The influence of solvents on the molecular properties of pyrimidine derivatives is a critical area of computational research, as it mimics the physiological environment. Studies on compounds like 6-amino-2-mercapto-3H-pyrimidin-4-one have used computational models to examine their behavior in both polar (e.g., water, ethanol) and non-polar solvents. researchgate.net These investigations often employ hybrid functionals in conjunction with appropriate basis sets to calculate quantum chemical parameters and non-linear optical (NLO) characteristics in different solvent environments. researchgate.net

The results from these studies indicate that the nature of the solvent can significantly affect the structure, energy, and electronic properties of the molecule. researchgate.net The molecular electrostatic potential surfaces (MEPS) are often generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks, which can be influenced by the surrounding solvent molecules. researchgate.net Understanding these solvent effects is essential for predicting the compound's behavior in biological systems and for designing derivatives with improved properties.

Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique extensively used to predict the binding orientation of a ligand to a specific protein target. For pyrimidine derivatives, this method has been instrumental in identifying potential therapeutic applications by simulating their interaction with the active sites of various enzymes and receptors.

Identification of Potential Molecular Targets

Based on the structural similarities to other aminopyrimidine compounds, this compound is predicted to interact with a range of biological targets. Molecular docking studies on related pyrimidine derivatives have identified several potential targets, including:

Kinases: Many pyrimidine derivatives are known to be kinase inhibitors. acs.org Docking studies have explored their binding to cyclin-dependent kinases (CDK2, CDK4, CDK6), which are key regulators of the cell cycle. nih.gov The anilino-pyrimidine scaffold is a common feature in many kinase inhibitors. acs.org

Bromodomain and Extra-Terminal Domain (BET) Proteins: Compounds with an aminopyrimidine core have been investigated as inhibitors of BET proteins like BRD4, which are involved in the epigenetic regulation of gene expression and are considered targets for cancer therapy. nih.gov

RAS/PI3K/Akt/JNK Pathway Proteins: Docking studies have been used to investigate the potential of pyrimidine derivatives to inhibit key proteins in signaling pathways like RAS/PI3K/Akt, which are often dysregulated in cancer. nih.gov

Viral Proteins: Derivatives of 4-anilino-6-aminoquinazoline, a structurally analogous scaffold, have been identified as inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov

The following table summarizes potential molecular targets for pyrimidine derivatives based on docking studies.

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesCDK2, CDK4, CDK6, PLK1Cancer
BET ProteinsBRD4Cancer
Signaling Pathway ProteinsH-RAS, PI3K, AktCancer
Viral ProteinsMERS-CoVInfectious Diseases

Elucidation of Binding Modes and Affinities

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and its target protein. For pyrimidine-based kinase inhibitors, these studies have revealed common binding modes. Typically, the pyrimidine core forms hydrogen bonds with key amino acid residues in the hinge region of the kinase ATP-binding pocket. acs.org The anilino group often occupies a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and In Vitro Data-Driven)

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models

The development of predictive QSAR models for pyrimidine derivatives has been successfully demonstrated in several studies. nih.govscielo.brresearchgate.net These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors.

The process typically involves the following steps:

Data Set Preparation: A series of structurally related pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each compound in the series. scielo.brresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to develop a mathematical equation that correlates the descriptors with the biological activity. scielo.brresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

For instance, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity found that lower dipole moments and specific atomic charges on the carbon atoms linking the aryl rings to the pyrimidine core were associated with higher activity. scielo.br This model was then used to predict the activity of new, unsynthesized compounds, one of which was subsequently synthesized and found to have an experimental activity that was in close agreement with the prediction. scielo.br Such predictive models provide crucial information about the key molecular features required for biological activity and guide the rational design of more potent derivatives. nih.gov

The table below outlines the key components of a typical QSAR model development process for pyrimidine derivatives.

StepDescriptionExamples of Methods/Descriptors
Data Set A collection of pyrimidine compounds with measured biological activity.Anti-inflammatory activity, enzyme inhibition (IC50). scielo.br
Descriptors Numerical values representing the chemical and physical properties of the molecules.Dipole moment, partition coefficient (logP), atomic charges, topological indices (e.g., Wiener index). scielo.brresearchgate.net
Modeling Techniques Statistical methods to correlate descriptors with activity.Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), Artificial Neural Networks (ANN). researchgate.netresearchgate.net
Validation Assessment of the model's accuracy and predictive ability.Internal validation (q²), external validation (R²pred). nih.govnih.gov

Identification of Key Structural Descriptors

The optimized geometry of this compound would reveal the planarity or non-planarity of the pyrimidine ring and the orientation of the anilino and amino substituents. The bond lengths between the atoms of the pyrimidine ring, as well as the carbon-nitrogen bonds of the amino and anilino groups, are critical indicators of electron distribution and bond strength. For instance, the C-N bond lengths in the anilino and amino groups can suggest the degree of electron delocalization between the phenyl ring, the pyrimidine core, and the amino substituents.

Table 1: Predicted Key Structural Descriptors for this compound

DescriptorPredicted Value RangeSignificance
C4-N (anilino) bond length1.35 - 1.45 ÅIndicates the degree of conjugation between the anilino group and the pyrimidine ring.
C6-N (amino) bond length1.30 - 1.40 ÅReflects the strength of the amino group's connection to the pyrimidine ring.
Phenyl-pyrimidine dihedral angle20° - 50°Determines the steric hindrance and electronic communication between the two ring systems.
N1-C2 bond length1.35 - 1.45 ÅCharacteristic of the amide-like bond within the pyrimidin-2-one ring.
C5-C6 bond length1.35 - 1.45 ÅIndicates the degree of double bond character within the pyrimidine ring.

Note: The values in this table are illustrative and based on typical values for similar structures. Precise values would require specific DFT calculations for this molecule.

Reactivity Descriptors and Reaction Pathways Prediction

Computational chemistry offers powerful tools to predict the reactivity of molecules, including the identification of reactive sites and the elucidation of reaction mechanisms.

Fukui functions are essential reactivity descriptors derived from conceptual DFT that help in identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a specific point in the molecule as the total number of electrons changes.

For this compound, the Fukui functions can be calculated to pinpoint the atoms most susceptible to different types of chemical reactions.

ƒ+(r) : This function indicates the propensity of a site to accept an electron, thus highlighting the most probable sites for nucleophilic attack . In the case of this compound, carbon atoms in the pyrimidine ring, particularly C2, C4, and C6, are potential electrophilic centers. The ƒ+(r) values would help in ranking their reactivity towards nucleophiles.

ƒ-(r) : This function points to the sites most likely to donate an electron, indicating the most probable locations for electrophilic attack . The nitrogen atoms of the amino and anilino groups, as well as the nitrogen atoms within the pyrimidine ring, are expected to be the primary nucleophilic centers. researchgate.net The ƒ-(r) values would quantify their relative nucleophilicity.

Table 2: Predicted Fukui Function Analysis for this compound

Atom/SitePredicted Fukui FunctionReactivity Type
N (amino group)High ƒ-(r)Nucleophilic
N (anilino group)Moderate to High ƒ-(r)Nucleophilic
C4 (pyrimidine ring)High ƒ+(r)Electrophilic
C6 (pyrimidine ring)Moderate ƒ+(r)Electrophilic
C2 (pyrimidine ring)Moderate ƒ+(r)Electrophilic
Oxygen (keto group)High ƒ-(r)Nucleophilic

Note: The predictions in this table are based on the general electronic properties of the functional groups and would need to be confirmed by specific calculations.

Theoretical investigations can be employed to model reaction mechanisms and predict the regioselectivity of various transformations involving this compound. This is particularly relevant for reactions where multiple isomers could be formed. For instance, in reactions involving electrophilic substitution on the anilino ring or nucleophilic substitution on the pyrimidine core, computational modeling can determine the most likely outcome.

Studies on related pyrimidine systems have demonstrated that the regioselectivity of reactions is often governed by a combination of electronic and steric factors. mdpi.com For example, the reaction of aminopyrimidines with electrophiles can occur at different nitrogen or carbon atoms. Theoretical calculations of the transition state energies for different reaction pathways can elucidate the preferred site of reaction.

In the context of this compound, a key question would be the relative reactivity of the different nucleophilic centers: the exocyclic amino group, the anilino nitrogen, and the ring nitrogens. Computational modeling can provide insights into the protonation sites and the sites of alkylation or acylation, which are fundamental reactions in the derivatization of such scaffolds. The calculated activation barriers for each potential reaction pathway would allow for a quantitative prediction of the major product, thus guiding synthetic strategies.

In Vitro Biological Activity and Molecular Mechanism of Action

Enzyme Inhibition and Activation Studies

The primary mechanism of action investigated for anilinopyrimidine derivatives is enzyme inhibition. These compounds have been evaluated against several key enzyme families.

Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are metalloenzymes that are typically targeted by compounds containing a zinc-binding group, most commonly a primary sulfonamide moiety. nih.gov Extensive searches of the scientific literature did not yield studies demonstrating inhibitory activity of 6-amino-4-anilino-1H-pyrimidin-2-one against any carbonic anhydrase isoforms. The activity reported for pyrimidine-based CA inhibitors is associated with derivatives that incorporate a sulfonamide group, a feature absent in the title compound. nih.govnih.gov

Lipoxygenase Inhibition

Research into dual inhibitors for inflammatory pathways has identified pyrimidine-containing molecules with activity against 5-lipoxygenase (5-LO). nih.gov 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov A study on aminothiazole-featured pirinixic acid derivatives produced a compound, 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid , which demonstrated potent dual inhibition of 5-LO and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This compound, which features a substituted aminopyrimidine core, was shown to hardly affect cyclooxygenase (COX) enzymes, indicating a degree of selectivity. nih.gov

Table 2: Lipoxygenase Inhibition by a Pyrimidine (B1678525) Derivative
CompoundTarget EnzymeActivity (IC50)Source
2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid5-Lipoxygenase (5-LO)0.3 µM nih.gov

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for anti-inflammatory drugs. mdpi.com High levels of COX-2 are expressed under pathological conditions like inflammation and in cancer cells. mdpi.com Certain pyrimidine derivatives have been investigated as selective COX-2 inhibitors. mdpi.comnih.gov Two such derivatives, designated L1 and L2 , exhibited high selectivity for COX-2 over COX-1, with inhibitory potency comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. nih.gov This suggests that the pyrimidine scaffold is a promising foundation for developing potent and selective COX-2 inhibitors. mdpi.com

Table 3: Cyclooxygenase Inhibition by Pyrimidine Derivatives
CompoundTarget EnzymeActivity (IC50)Selectivity Index (COX-1/COX-2)Source
L1COX-20.14 µM0.07 nih.gov
L2COX-20.18 µM0.10 nih.gov
Meloxicam (Reference)COX-20.15 µM0.11 nih.gov
Piroxicam (Reference)COX-21.25 µM1.03 nih.gov

Receptor Binding and Modulation Assays

Derivatives of the pyrimidine core have been shown to bind to and modulate the function of several G protein-coupled receptors (GPCRs), most notably purinergic receptors like the adenosine (B11128) receptors.

Studies on 2-amino-4,6-disubstituted-pyrimidine derivatives have led to the identification of potent and highly selective antagonists for the A1 adenosine receptor (A1AR). nih.gov Similarly, pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines, have been shown to possess affinity for both A1 and A2A adenosine receptors. nih.gov One such compound, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one , displayed micromolar affinity for both receptor subtypes. nih.gov These findings highlight the potential of the pyrimidine scaffold to interact with the adenosine receptor family.

While other purinergic receptors, such as P2Y12, are critical targets for antiplatelet therapies, the reviewed literature did not provide specific binding data for this compound at this receptor. nih.govnih.gov

Table 4: Adenosine Receptor Binding by Pyrimidine Analogues
CompoundTarget ReceptorActivity (IC50)Source
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA1 Adenosine Receptor6.4 µM nih.gov
A2A Adenosine Receptor19.2 µM nih.gov

Cellular Pathway Investigations (In Vitro)

The enzymatic inhibition observed with anilinopyrimidine derivatives translates into measurable effects on cellular pathways in vitro.

A potent 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine CDK2 inhibitor demonstrated significant antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies in HCT-116 colorectal cancer cells revealed that the compound exerts its effect by reducing the phosphorylation of the retinoblastoma (Rb) protein at the Ser807/811 sites. nih.gov This inhibition of a key downstream target of CDK2 leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death). nih.gov

In a different context, pyrimidine derivatives identified as selective COX-2 inhibitors were evaluated in a cellular model of inflammation. nih.gov The compounds L1 and L2 demonstrated a dose-dependent inhibition of cell growth in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells. nih.gov Furthermore, assays confirmed that these compounds reduce levels of reactive oxygen species (ROS), indicating they possess antioxidant properties in a cellular environment. nih.gov

Anti-Proliferative Activity in Cell Lines

Derivatives of the aminopyrimidine scaffold have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro.

The anti-proliferative activity of aminopyrimidine derivatives has been evaluated against multiple human cancer cell lines, including the MCF-7 breast cancer line and the HT-29 colon adenocarcinoma line. researchgate.netnih.gov Thienopyrimidines, which are bioisosteres of purines and contain a pyrimidine ring, have shown notable cytotoxicity. nih.gov For example, certain 4-amino-thieno[2,3-d]pyrimidine derivatives exhibited potent anti-proliferative effects against the MCF-7 cell line. nih.gov

Other studies focusing on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones also reported good to excellent cytotoxic activity against HT-29 and other cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several of these derivatives, revealing activities in the micromolar range.

Table 1: In Vitro Cytotoxicity of Selected Aminopyrimidine Derivatives

Compound Class Cell Line IC50 (µM) Source
4-amino-thieno[2,3-d]pyrimidine (cpd 2) MCF-7 0.013 nih.gov
4-amino-thieno[2,3-d]pyrimidine (cpd 3) MCF-7 >0.28 nih.gov
4-amino-thieno[2,3-d]pyrimidine (cpd 2) MDA-MB-231 0.056 nih.gov
Aminopyrimidine-2,4-dione (cpd 4) HT-29 0.081 nih.gov
Aminopyrimidine-2,4-dione (cpd 6a) HT-29 0.158 nih.gov

Note: The table presents data for structurally related compounds to illustrate the potential activity of the aminopyrimidine scaffold. Data for the specific compound this compound was not available in the cited sources.

The cytotoxic effects of aminopyrimidine compounds are often mediated through the induction of apoptosis, or programmed cell death. Studies on a bioactive amino-2-thiopyrimidine-4-one derivative showed that it not only triggered apoptosis but also caused cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov

Further investigation into the mechanism using Annexin V-FITC fluorescence assays on leukemia cells treated with a related 6-Amino-SPD derivative confirmed the induction of both early and late-stage apoptosis. mdpi.com This process was linked to the intrinsic mitochondrial pathway, characterized by the impairment of the mitochondrial membrane potential and the increased expression of cytochrome c and caspase 3. mdpi.com The activation of caspases, which are the executioner enzymes of apoptosis, is a common endpoint for many pyrimidine-based anti-cancer agents. nih.gov

Antimicrobial Spectrum and Mechanism (In Vitro)

In addition to anti-cancer properties, the pyrimidine core is found in many compounds with antimicrobial activity.

A variety of aminopyrimidine derivatives have been synthesized and screened for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 2-amino-4,6-diarylpyrimidines were prepared and showed significant antibacterial activity when compared against a standard antibiotic, with the specific substitutions on the aryl rings influencing the potency. researchgate.net

Similarly, another study involving 2-amino-4-(1-naphthyl)-6-arylpyrimidines reported that some of these compounds were active against a panel of bacteria. nih.gov The activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. These findings establish the aminopyrimidine skeleton as a viable pharmacophore for the development of new antibacterial agents. researchgate.netnih.gov

An article on the requested subject cannot be generated at this time.

Following a comprehensive search of available scientific literature, specific data pertaining to the in vitro biological activities and molecular mechanisms of the chemical compound “this compound” could not be located.

The performed searches for antifungal, antioxidant, antiplatelet, and antiviral activities, as well as for the specific free radical scavenging mechanisms (Hydrogen Atom Transfer and Single Electron Transfer-Proton Transfer), did not yield results for this particular compound. While there is extensive research on the broader class of pyrimidine derivatives showing these biological effects researchgate.netnih.govnih.govnih.govijpsonline.comrsc.org, the strict requirement to focus solely on "this compound" prevents the use of this more general information.

Therefore, due to the absence of specific research findings for "this compound" that would be necessary to populate the requested article outline, it is not possible to provide the requested content while adhering to the specified constraints.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with In Vitro Biological Activities

The biological activity of 6-amino-4-anilino-1H-pyrimidin-2-one derivatives is intricately linked to their structural features. Modifications to the pyrimidine (B1678525) core, the anilino moiety, and the amino substituent can dramatically alter their potency and selectivity against various biological targets.

Impact of Substituents on Potency and Selectivity

The nature and position of substituents on the anilino and pyrimidine rings play a crucial role in determining the potency and selectivity of these compounds.

For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar structural motif, the introduction of solubilizing substituents on the 2-anilino ring was found to increase activity against the Wee1 kinase. nih.govebi.ac.uk Conversely, variations of substituents on the 6-phenyl ring did not significantly affect the selectivity profile. nih.govebi.ac.uk In another study, 5-alkyl substituted analogs of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were generally Wee1 selective, but this came at the cost of absolute potency. nih.govebi.ac.uk

In the context of 4-anilino-6-aminoquinazoline derivatives, which are structurally related to the core compound, substitutions on the anilino ring have been shown to modulate antiviral activity against MERS-CoV. nih.gov For example, a 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups led to a reduction in potency. nih.gov Interestingly, a 4-trifluoromethyl substituent slightly improved the inhibitory activity. nih.gov

Further exploration of the anilino moiety in a series of 4-anilino-6-aminoquinazoline derivatives revealed that a 3-chloro-4-fluoroaniline (B193440) at the 4-position, combined with a 3-cyanobenzyl amine at the 6-position, resulted in a compound with high anti-MERS-CoV activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related heterocyclic compounds.

Scaffold Substituent Position Effect on Activity Target
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-oneSolubilizing groups2-Anilino ringIncreased activityWee1 kinase
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-oneAlkyl groups5-positionIncreased Wee1 selectivity, decreased potencyWee1 kinase
4-Anilino-6-aminoquinazoline4-BromoAnilino ringMaintained potencyMERS-CoV
4-Anilino-6-aminoquinazoline4-Fluoro, 3-Chloro, 4-Cyano, 3-AcetylAnilino ringReduced potencyMERS-CoV
4-Anilino-6-aminoquinazoline4-TrifluoromethylAnilino ringSlightly improved potencyMERS-CoV
4-Anilino-6-aminoquinazoline3-Chloro-4-fluoroaniline4-positionHigh activityMERS-CoV
4-Anilino-6-aminoquinazoline3-Cyanobenzyl amine6-positionHigh activityMERS-CoV

Conformational Requirements for Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its ability to bind to a biological target. For the this compound scaffold, specific conformational features are necessary for biological activity.

Studies on related pyrimidine derivatives have highlighted the importance of the orientation of substituents for effective binding. For example, in a series of 5-aryl ethylidene amino-2-substituted thiopyrimidine-4-ones, the orientation of the phenyl ethylidene-amino moiety at the 5-position of the pyrimidine ring was found to be crucial for inhibitory activity. mdpi.com Bulky substitutions, such as a 4-methoxy group on the phenyl ring, can cause the molecule to adopt an unfavorable orientation within the binding pocket, limiting hydrophobic interactions and reducing activity. mdpi.com

Exploring Physicochemical Descriptors and Their Influence

The physicochemical properties of a molecule, such as its solubility, lipophilicity, and molecular weight, significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy.

In the development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one inhibitors, the introduction of solubilizing substituents on the 2-anilino ring was a key strategy to improve their properties. nih.govebi.ac.uk Similarly, for 6-amino-1H-pyrazolo[3,4-d]pyrimidines, a focus on the left-hand side of the molecule to improve solubility and metabolic stability was a critical aspect of the optimization process. dundee.ac.uk The introduction of more polar groups, such as pyridyl and other 5-membered heteroaromatics, was explored to enhance solubility. dundee.ac.uk

Pharmacophore Modeling Based on In Vitro Data

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be biologically active. nih.govfrontiersin.org This approach is valuable for understanding SAR and for designing new, potentially more potent compounds. nih.gov

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org For pyrimidine-based inhibitors, the pyrimidine scaffold itself often provides key hydrogen bonding interactions with the target protein. For instance, in the design of dual BRD4/PLK1 inhibitors, the aminopyrimidine scaffold was maintained to ensure hydrogen bonding with essential amino acids in the PLK1 binding site. mdpi.com The carbonyl group was also identified as a crucial feature for hydrogen bonding with a key amino acid in the BRD4 pocket. mdpi.com

Ligand Efficiency and Rational Design Principles

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy per atom of a ligand to its target. It is a useful tool for prioritizing fragments and leads during the early stages of drug discovery. Rational drug design, which often incorporates principles of ligand efficiency, aims to design molecules with improved potency and selectivity based on a detailed understanding of the target's structure and the ligand's binding mode. nih.gov

The development of 6-substituted 4-anilino-2-phenylpyrimidines as ABCG2 inhibitors exemplifies the application of rational design. nih.gov Based on docking studies that revealed a putative second binding pocket, a series of compounds were designed to explore this new interaction space and potentially increase inhibitory activity. nih.gov Similarly, a hybrid strategy was employed to design dual inhibitors of BET proteins and kinases by incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with typical kinase hinge binders. researchgate.net This rational approach led to the identification of potent dual inhibitors based on the 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core structure. researchgate.net

Emerging Applications and Future Research Trajectories

Utility as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The 6-amino-4-anilino-1H-pyrimidin-2-one scaffold is a candidate for development into such a tool. Pyrimidine (B1678525) derivatives are known to interact with a multitude of biological targets, including enzymes and receptors. mdpi.com The development of fluorescently tagged or biotinylated derivatives of this compound could enable researchers to visualize and isolate protein targets, elucidate signaling pathways, and validate drug targets. Given that aminopyrimidine structures are key components in inhibitors of kinases like PLK1 and BRD4, a labeled version of this compound could serve as a probe for studying these or related proteins. mdpi.com

Role as Intermediates in Advanced Organic Synthesis

The structural framework of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The phenylaminopyrimidine (PAP) scaffold is famously the core of the tyrosine kinase inhibitor Imatinib. mdpi.com The synthesis of Imatinib analogs and other kinase inhibitors often relies on key pyrimidine-based precursors. mdpi.com

The compound this compound possesses multiple reactive sites, including the amino group and the phenyl ring, that allow for further chemical modification. It can serve as a foundational building block in combinatorial chemistry to generate libraries of new compounds for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities.

Reactive Site Potential Reaction Resulting Structure/Application
C6-Amino GroupAcylation, Sulfonylation, Urea (B33335)/Thiourea formationIntroduction of varied side chains to modulate solubility and target binding.
Anilino Phenyl RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Modification of electronic properties and introduction of new vector for further derivatization.
Pyrimidinone CoreN-AlkylationAltering physical properties and exploring interactions with target proteins.

This strategic derivatization can lead to the creation of novel therapeutic agents, drawing on established synthetic routes for pyrimidine-based drugs. organic-chemistry.orgresearchgate.net

Materials Science Applications (e.g., Organic Electronics, Photophysical Properties)

While not extensively studied for this specific molecule, pyrimidine derivatives are gaining attention in materials science. Their nitrogen-rich heterocyclic structure can impart unique electronic and photophysical properties. These properties are relevant for the development of:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic systems can be designed to exhibit fluorescence or phosphorescence.

Organic Semiconductors: The ability to form ordered structures through hydrogen bonding and π-π stacking is crucial for charge transport.

Research into the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, is a necessary first step. By modifying the anilino ring with electron-donating or -withdrawing groups, it may be possible to tune these properties for specific applications in organic electronics.

Development of Novel Research Tools

Beyond chemical probes, this compound can be a scaffold for other research tools. For example, it could be incorporated into affinity chromatography matrices to isolate binding partners from complex biological samples. Its potential as a dual-target inhibitor, a concept explored with other pyrimidine structures targeting BRD4 and PLK1, could make it a valuable tool for studying the interplay between different cellular pathways. mdpi.com Furthermore, DNA-encoded library (DEL) technology, which uses DNA tags to identify members of vast chemical libraries, could leverage this scaffold to discover new protein binders. acs.org The development of DNA-compatible synthesis methods for pyrimidine derivatives would be crucial for this application. acs.org

Unexplored Reactivity and Derivatization Opportunities

The reactivity of this compound is not fully explored. The presence of multiple functional groups offers rich opportunities for derivatization.

Potential Derivatization Pathways:

Suzuki and Buchwald-Hartwig Cross-Coupling: If a halogen is introduced onto the anilino ring, these reactions would allow for the facile introduction of a wide variety of aryl, heteroaryl, or amino groups.

Multicomponent Reactions: Using the amino group as a nucleophile in one-pot, multicomponent reactions could rapidly generate complex and diverse molecular architectures. organic-chemistry.org

Cyclization Reactions: The amino and pyrimidinone nitrogens could potentially participate in cyclization reactions to form fused heterocyclic systems, a common strategy for creating novel drug scaffolds. nih.gov

Investigating these and other synthetic transformations will expand the chemical space accessible from this starting material.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. astrazeneca.comnih.gov These technologies can be applied to the this compound scaffold in several ways:

Generative Chemistry: AI algorithms can design novel molecules based on the core scaffold, optimized for desired properties like target affinity and low toxicity. technologynetworks.com

Predictive Modeling: ML models can predict the biological activity, pharmacokinetic properties (ADMET), and synthesizability of virtual derivatives, allowing researchers to prioritize the most promising compounds for synthesis. astrazeneca.compremierscience.com

Retrosynthetic Analysis: AI tools can propose efficient synthetic routes for complex target molecules derived from the starting pyrimidine. technologynetworks.com

Challenges and Prospects in Pyrimidine Research

The field of pyrimidine research, while mature, still faces challenges and holds significant promise.

Challenges: A primary challenge in cancer therapy is the emergence of drug resistance. nih.govfrontiersin.org For pyrimidine-based drugs, this necessitates the continuous development of new generations of inhibitors that can overcome resistance mechanisms. Another challenge is improving the selectivity of these compounds to minimize off-target effects and associated toxicity. nih.govmdpi.com

Prospects: The future of pyrimidine research lies in precision medicine and the development of highly targeted therapies. frontiersin.org The design of hybrid molecules that incorporate a pyrimidine scaffold with another pharmacophore is a promising strategy to enhance efficacy and overcome resistance. nih.govmdpi.com Furthermore, exploring new biological targets for pyrimidine derivatives beyond the traditional focus on kinases and nucleic acid synthesis remains a significant area for growth. mdpi.com The versatility of the pyrimidine ring ensures its continued relevance in the search for novel therapeutics and functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-4-anilino-1H-pyrimidin-2-one, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : A prevalent synthetic approach involves coupling 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with substituted anilines under reflux conditions using ethanol and catalytic HCl (60% yield reported). Purification typically employs HPLC, while structural confirmation relies on LCMS (m/z 245 [M+H]+) and retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) . Recrystallization from ethanol is critical for isolating high-purity crystals, as demonstrated in analogous syntheses .

Q. How is HPLC utilized in the purification and analysis of this compound, and what retention time parameters are typically observed?

  • Methodological Answer : Reverse-phase HPLC with gradient elution is standard for both purification and analytical profiling. For example, the compound exhibits a retention time of 0.75 minutes under SQD-FA05 conditions (C18 column, acetonitrile/water mobile phase). Method optimization should consider column type, mobile phase composition, and flow rate to resolve closely eluting impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when dealing with steric hindrance from substituted aniline derivatives?

  • Methodological Answer : Steric hindrance can be mitigated by:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Increasing reaction temperature (e.g., reflux at 80–100°C) to overcome kinetic barriers.
  • Employing acid catalysts (e.g., HCl) to activate the pyrimidine ring for nucleophilic substitution, as shown in analogous syntheses with 3-iodoaniline derivatives .
  • Screening alternative coupling agents (e.g., Pd catalysts) for challenging substrates .

Q. What crystallographic techniques are employed to determine the hydrogen bonding networks in this compound derivatives, and how do these interactions influence molecular packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen bonding between the pyrimidinium N–H group and chloride ions, forming layered structures (e.g., face-to-face π–π stacking at 3.776 Å). Hydrogen bonds (N–H⋯O, N–H⋯Cl) stabilize the crystal lattice, influencing solubility and thermal stability. Disorder in counterions (e.g., perchlorate) requires refinement with occupancy ratio constraints .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies of this compound be systematically addressed?

  • Methodological Answer :

  • Validate assay conditions (e.g., pH, serum protein binding) that may alter compound bioavailability .
  • Cross-reference metabolic stability data (e.g., hepatic microsome studies) to identify rapid degradation in vivo.
  • Use iterative structural modifications guided by SAR studies to enhance pharmacokinetic properties .
  • Apply open-data practices to reconcile contradictory findings through collaborative reanalysis .

Q. What methodological approaches are recommended for assessing the compound's potential as a kinase inhibitor, based on structural analogs?

  • Methodological Answer :

  • Binding assays : Use fluorescence polarization or SPR to measure affinity for kinase ATP-binding pockets.
  • Cellular assays : Evaluate IC50 in cancer cell lines (e.g., MCF-7, HeLa) with Western blotting to confirm target inhibition (e.g., p-AKT suppression) .
  • Structural modeling : Overlay the compound’s SC-XRD data with kinase co-crystal structures (e.g., EGFR or VEGFR) to identify critical interactions (e.g., hydrogen bonds with hinge-region residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.